![molecular formula C18H27N3O3S B2767948 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide CAS No. 1252922-86-3](/img/structure/B2767948.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic molecule belonging to the family of thienopyrimidines. This compound is characterized by a heterocyclic structure that integrates sulfur and nitrogen atoms within the ring, making it a versatile candidate for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can be approached via several synthetic routes:
Multi-Step Synthesis: : This involves the preparation of key intermediates through various reactions like condensation, cyclization, and alkylation.
Reaction Conditions: : Typical reaction conditions may involve specific solvents (like DMSO or DMF), catalysts (such as Lewis acids), and controlled temperatures ranging from room temperature to 100°C, depending on the step involved.
Industrial Production Methods
For large-scale industrial production, methods often leverage continuous flow chemistry to improve yield and efficiency. This involves:
Reactors: : Using specialized reactors that can handle the high temperatures and pressures required.
Automation: : Employing automated systems to precisely control reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Commonly performed in aqueous or organic solvents, at temperatures ranging from 25°C to 80°C.
Reduction: : Typically done in inert atmospheres (e.g., nitrogen) at low temperatures.
Substitution: : Often carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Results in alcohols or amines.
Substitution: : Produces alkylated or arylated derivatives.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Studies: : Used in assays to study cell signaling pathways.
Medicine
Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific biochemical pathways.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Agriculture: : Examined for use in agrochemicals to enhance crop protection.
作用機序
The mechanism of action involves the compound's interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that play a role in disease pathways.
Pathways Involved: : The compound may modulate signaling pathways such as MAPK or PI3K/AKT, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-e]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
Uniqueness
Structural Differences: : Minor changes in the ring structure or substituent positions lead to significant differences in reactivity and properties.
Functional Variability: : The compound's unique properties make it suitable for specific applications that similar compounds cannot fulfill.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out in its class due to its unique structural features and broad range of applications in various fields of scientific research and industry.
特性
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKJEGBXXESRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
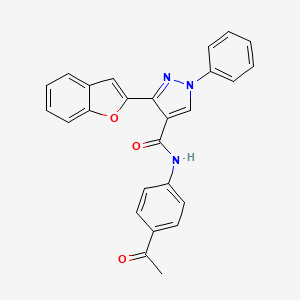
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)
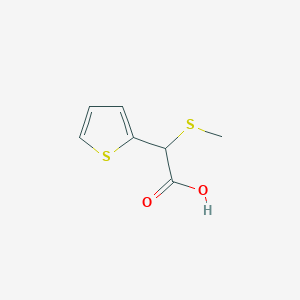
![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)
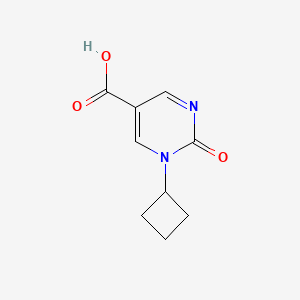
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2767874.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)
![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)
![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)
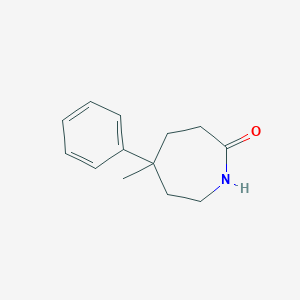
![N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)
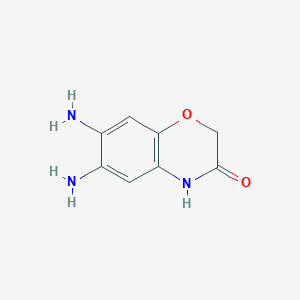
![[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2767887.png)
